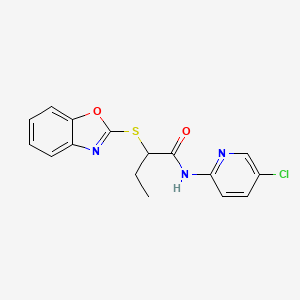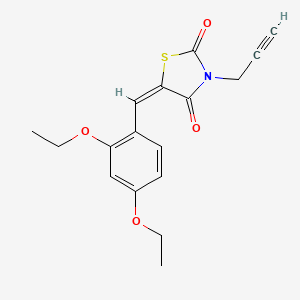![molecular formula C16H24ClNO7 B5180068 N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as CEC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEC belongs to the class of compounds known as beta-adrenergic agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). In
作用机制
The mechanism of action of CEC involves its interaction with the beta-adrenergic receptors in the lungs. CEC acts as an agonist, meaning that it binds to the receptor and stimulates its activity. This leads to an increase in the production of cyclic AMP, which in turn leads to the relaxation of the smooth muscle and dilation of the airways. The overall effect of CEC is to improve airflow and reduce symptoms of respiratory disorders.
Biochemical and Physiological Effects
CEC has a number of biochemical and physiological effects that are relevant to its therapeutic applications. One of the most important effects is its ability to stimulate the beta-adrenergic receptors in the lungs. This leads to an increase in cyclic AMP production, which in turn leads to the relaxation of the smooth muscle and dilation of the airways. CEC also has some cardiovascular effects, such as an increase in heart rate and blood pressure. These effects are generally mild and are not a major concern in the therapeutic use of CEC.
实验室实验的优点和局限性
One of the major advantages of CEC for lab experiments is its well-established mechanism of action. The interaction of CEC with the beta-adrenergic receptors in the lungs is well understood, and this makes it a useful tool for studying the physiology of the respiratory system. Another advantage of CEC is its specificity for the beta-adrenergic receptors, which reduces the risk of off-target effects. However, there are also some limitations to the use of CEC in lab experiments. One limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. Another limitation is its potential for cardiovascular effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on CEC. One area of interest is the development of more potent and selective beta-adrenergic agonists for the treatment of respiratory disorders. Another area of interest is the investigation of the potential cardiovascular effects of CEC, particularly in patients with pre-existing cardiovascular disease. Finally, there is ongoing research into the use of CEC as a tool for studying the physiology of the respiratory system, with the goal of developing new treatments for respiratory disorders.
合成方法
The synthesis of CEC involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing CEC involves the reaction of 3-chlorophenol with ethylene oxide to produce 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxypropylamine to produce CEC. The final step involves the formation of the oxalate salt of CEC. The synthesis of CEC is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
CEC has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of CEC as a bronchodilator in the treatment of respiratory disorders such as asthma and N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. CEC has been shown to stimulate the beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscle and dilation of the airways. This effect can help to improve airflow and reduce symptoms such as wheezing and shortness of breath.
属性
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.C2H2O4/c1-17-8-3-6-16-7-9-18-10-11-19-14-5-2-4-13(15)12-14;3-1(4)2(5)6/h2,4-5,12,16H,3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYDZBQOYGFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)